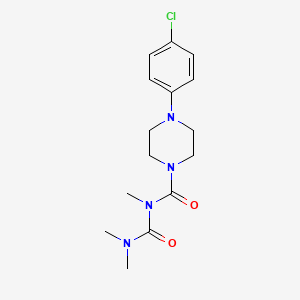
1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a triazolium ring, a benzopyran moiety, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the introduction of the benzopyran moiety via a Friedel-Crafts acylation. The final step often involves the quaternization of the triazole nitrogen to form the triazolium salt, followed by the addition of chloride ion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolium salts.
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Medicine:
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride exerts its effects involves interactions with specific molecular targets. The triazolium ring can interact with enzymes and receptors, modulating their activity. The benzopyran moiety may contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1H-1,2,4-Triazolium, 1-(2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride
- 1H-1,2,4-Triazolium, 1-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-4-methyl-, chloride
Uniqueness: Compared to similar compounds, 1H-1,2,4-Triazolium, 1-(7-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-2-oxo-2H-1-benzopyran-3-yl)-4-methyl-, chloride stands out due to its unique combination of structural features. The presence of both the triazolium and benzopyran moieties in a single molecule provides distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications
Properties
CAS No. |
72749-75-8 |
|---|---|
Molecular Formula |
C17H17ClN6O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
7-(4-ethyl-5-methyltriazol-2-yl)-3-(4-methyl-1,2,4-triazol-4-ium-1-yl)chromen-2-one;chloride |
InChI |
InChI=1S/C17H17N6O2.ClH/c1-4-14-11(2)19-23(20-14)13-6-5-12-7-15(17(24)25-16(12)8-13)22-10-21(3)9-18-22;/h5-10H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PENHNZLUKLIBTL-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=NN(N=C1C)C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=[N+](C=N4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


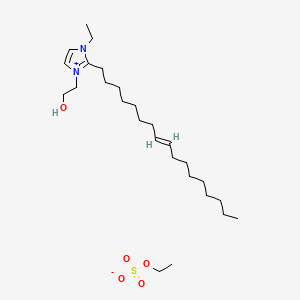
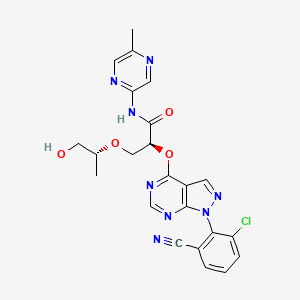

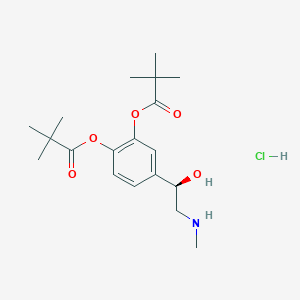


![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
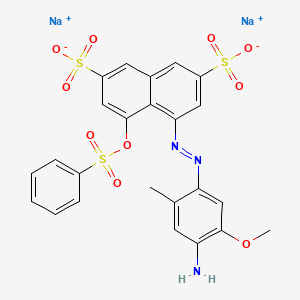
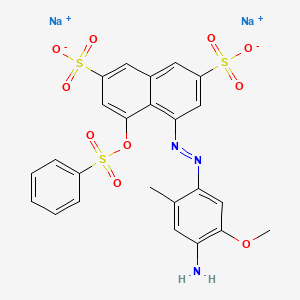
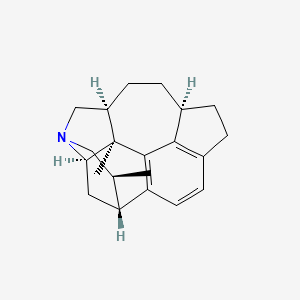
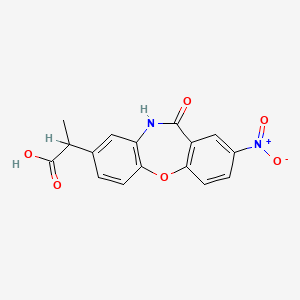
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
